molecular formula C18H16O3S B14259841 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one CAS No. 215173-03-8

1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one

Cat. No.: B14259841
CAS No.: 215173-03-8
M. Wt: 312.4 g/mol
InChI Key: IARKCUNANJTUAX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is a complex organic compound with a unique structure that includes an oxirane (epoxide) ring and a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one typically involves multiple steps. One common method includes the reaction of thioxanthone with epichlorohydrin in the presence of a base to form the oxirane ring . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one involves its interaction with molecular targets through the oxirane ring and thioxanthene core. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thioxanthene core can interact with specific receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one is unique due to its combination of an oxirane ring and a thioxanthene core, which imparts distinct chemical and biological properties

Properties

CAS No.

215173-03-8

Molecular Formula

C18H16O3S

Molecular Weight

312.4 g/mol

IUPAC Name

1,3-dimethyl-2-(oxiran-2-ylmethoxy)thioxanthen-9-one

InChI

InChI=1S/C18H16O3S/c1-10-7-15-16(11(2)18(10)21-9-12-8-20-12)17(19)13-5-3-4-6-14(13)22-15/h3-7,12H,8-9H2,1-2H3

InChI Key

IARKCUNANJTUAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OCC3CO3)C)C(=O)C4=CC=CC=C4S2

Origin of Product

United States

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